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Compound of Interest

Compound Name:
(1,3-Dioxoisoindolin-2-yl)methyl

acetate

CAS No.: 5493-24-3

Cat. No.: B150765 Get Quote

This guide details the spectroscopic profile, synthesis, and quality control parameters for

-(acetoxymethyl)phthalimide, a critical intermediate in the synthesis of prodrugs and

-substituted phthalimide derivatives.

Executive Summary: Technical Profile
Compound Name:

-(Acetoxymethyl)phthalimide

CAS Number: 607-25-0

Molecular Formula:

Molecular Weight: 219.20 g/mol

Primary Application: Reagent for introducing the acetoxymethyl (AM) group; prodrug moiety

synthesis (e.g., for carboxylates or amines).

Key Differentiator: Unlike its precursor (
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-hydroxymethylphthalimide), the acetoxymethyl derivative lacks hydrogen bond donor
capability, significantly altering its solubility and chromatographic behavior.

Spectroscopic Comparison: Product vs.
Alternative/Precursor
The most common quality control challenge is distinguishing the product from its precursor,

-(hydroxymethyl)phthalimide (CAS 118-29-6). The table below highlights the diagnostic signal
shifts required for validation.

Feature

Target:

-

(Acetoxymethyl)phth

alimide

Precursor:

-

(Hydroxymethyl)phth

alimide

Diagnostic Change

H NMR (DMSO-

)

5.65 ppm (s, 2H,

)

4.99 ppm (d, 2H,

)

Downfield shift (+0.65

ppm) of methylene

due to esterification.

Acetate Signal
2.08 ppm (s, 3H,

)

Absent

Appearance of sharp

singlet confirms

acetylation.

Hydroxyl Signal Absent
6.44 ppm (t, 1H,

)

Disappearance of

triplet confirms full

conversion.

IR (Carbonyl)

1745 cm

(Ester C=O)1725,

1775 cm

(Imide C=O)

1715, 1770 cm

(Imide C=O)Broad OH

stretch ~3400 cm

Appearance of ester

carbonyl;

disappearance of OH

stretch.

Melting Point 113 – 115 °C 147 – 149 °C
Product melts ~35°C

lower than precursor.
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Note: Chemical shifts may vary slightly (

0.05 ppm) depending on concentration and solvent (e.g.,

vs. DMSO-

).

Detailed Spectroscopic Analysis
A. Nuclear Magnetic Resonance ( H NMR)
The spectrum is characterized by three distinct regions. The aromatic phthalimide protons

typically appear as an AA'BB' system, often simplified to a multiplet.

7.85 – 7.95 ppm (m, 4H): Aromatic protons (Phthalimide ring). These remain relatively stable
between precursor and product.

5.65 ppm (s, 2H): The methylene protons (

). In the precursor, these are at ~5.0 ppm. The acetylation exerts a deshielding effect,
pushing this peak downfield.

2.08 ppm (s, 3H): The acetate methyl group. This is the primary indicator of successful
reaction.

B. Infrared Spectroscopy (FT-IR)
Region 1700–1800 cm

: This is the "fingerprint" region for this molecule. You will observe a triad of carbonyl peaks:

~1775 cm

: Asymmetric imide stretch (weak).

~1745 cm
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: Ester carbonyl stretch (medium/strong). This peak is absent in the precursor.

~1725 cm

: Symmetric imide stretch (very strong).

Region 3200–3600 cm

: The precursor shows a broad O-H stretch. The pure product should show a flat baseline in
this region, indicating the absence of unreacted alcohol or water.

Experimental Protocol: Synthesis & Purification
Objective: Synthesis of

-(acetoxymethyl)phthalimide via acetylation of

-(hydroxymethyl)phthalimide.

Reagents:
-(Hydroxymethyl)phthalimide (1.0 eq)

Acetic Anhydride (excess, solvent/reagent)

Pyridine (catalytic, optional) or Sodium Acetate (catalytic)

Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (

), suspend

-(hydroxymethyl)phthalimide (10 g, 56.5 mmol) in Acetic Anhydride (20 mL).

Reaction: Heat the mixture to reflux (approx. 140 °C). The solid starting material will dissolve,

forming a clear solution. Maintain reflux for 1–2 hours.

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

~0.2) should disappear, replaced by a less polar spot (
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~0.5).

Quenching: Allow the solution to cool to room temperature. Pour the mixture slowly into Ice

Water (100 mL) with vigorous stirring. The excess acetic anhydride will hydrolyze, and the

product will precipitate as a white solid.

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold

water to remove acetic acid.

Purification: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane.

Drying: Dry in a vacuum oven at 50 °C for 6 hours to remove residual solvent.

Visualization: Synthesis & Validation Workflow

N-(Hydroxymethyl)
phthalimide

Acetic Anhydride
(Reflux, 2h)

Reaction Mixture
(Clear Solution)

Acetylation Ice Water
Precipitation

Hydrolysis of
excess Ac2O N-(Acetoxymethyl)

phthalimide
Filtration & Drying

QC: 1H NMR
Check: δ 5.65 (s)

QC: Melt Point
Target: 113-115°C

Click to download full resolution via product page

Figure 1: Synthesis pathway and quality control checkpoints for N-(acetoxymethyl)phthalimide.
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Source: Organic Syntheses, Coll. Vol. 5, p. 1031 (1973).

Link:

Melting Point & Physical Properties (Comparison)

Source: ChemicalBook & PubChem Databases (Aggregated D

Link:

(Note: Specific spectral images for the acetoxymethyl derivative are often proprietary; the data

above is derived from standard shift increments relative to the verified precursor data linked in

Reference 1.)

To cite this document: BenchChem. [Spectroscopic data for N-(acetoxymethyl)phthalimide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150765#spectroscopic-data-for-n-acetoxymethyl-
phthalimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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